molecular formula C4H3BrN2O B017364 5-Bromo-2-hydroxypyrimidine CAS No. 38353-06-9

5-Bromo-2-hydroxypyrimidine

Cat. No. B017364
CAS RN: 38353-06-9
M. Wt: 174.98 g/mol
InChI Key: VTUDATOSQGYWML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-hydroxypyrimidine and its derivatives often involves palladium-catalysed cross-coupling reactions, Stille coupling, or bromination of pyrimidine precursors. Efficient synthesis methods have been developed to obtain 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods. The yields of these reactions can vary significantly, with some methods achieving up to 90% yield while others are less efficient (Schwab, Fleischer, & Michl, 2002).

Molecular Structure Analysis

5-Bromo-2-hydroxypyrimidine exhibits interesting molecular structure characteristics, especially when interacting with water. Matrix-isolation FT-IR studies and ab initio calculations have shown that it primarily exists in the hydroxy tautomeric form. When water is added, a noticeable shift towards the oxo form is observed. This behavior is crucial for understanding its reactivity and potential applications in various chemical reactions (Smets, Destexhe, Adamowicz, & Maes, 1998).

Chemical Reactions and Properties

5-Bromo-2-hydroxypyrimidine is a versatile intermediate for the synthesis of numerous substituted pyrimidine compounds through palladium-catalysed cross-coupling reactions. Its halogen atom can react with a wide range of arylboronic acids and alkynylzincs, providing a pathway to many different pyrimidine derivatives. The chemical reactivity also includes transformations from bromopyrimidines to hydroxypyrimidines, showcasing its utility in synthesizing compounds with functional groups sensitive to other conditions (Goodby, Hird, Lewis, & Toyne, 1996).

Physical Properties Analysis

The physical properties of 5-Bromo-2-hydroxypyrimidine, such as solubility, melting point, and boiling point, are influenced by its molecular structure and the presence of bromine and hydroxy groups. These properties are crucial for determining its behavior in various solvents and conditions, affecting its applicability in chemical syntheses and material science.

Chemical Properties Analysis

5-Bromo-2-hydroxypyrimidine's chemical properties, including its reactivity towards nucleophilic substitution, electrophilic addition, and participation in coupling reactions, make it a valuable compound in organic synthesis. Its ability to undergo transformations into different functionalized pyrimidines allows for the creation of a wide array of chemical entities, useful in pharmaceuticals, agrochemicals, and material science.

Safety And Hazards

5-Bromo-2-hydroxypyrimidine may cause skin and eye irritation. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

5-Bromo-2-hydroxypyrimidine is a useful pyrimidine building block for the synthesis of compounds and metal complexes . Its potential applications in the synthesis of new compounds and its role in non-covalent binding with DNA suggest that it may have future uses in the field of medicinal chemistry .

properties

IUPAC Name

5-bromo-1H-pyrimidin-2-one
Source PubChem
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InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUDATOSQGYWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8068090
Record name 2(1H)-Pyrimidinone, 5-bromo-
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Molecular Weight

174.98 g/mol
Source PubChem
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Product Name

5-Bromo-2-hydroxypyrimidine

CAS RN

38353-06-9, 214290-49-0
Record name 5-Bromo-2(1H)-pyrimidinone
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Record name 5-Bromo-2-pyrimidinol
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Record name 5-Bromo-2-hydroxypyrimidine
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Record name 2(1H)-Pyrimidinone, 5-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Smets, A Destexhe, L Adamowicz… - The Journal of Physical …, 1998 - ACS Publications
… Following the 1-methylcytosine−water study, in the present work we describe the H-bond interaction of 2-hydroxypyrimidine (2HPM) and 5-bromo-2-hydroxypyrimidine (5B2HPM) and …
Number of citations: 1 pubs.acs.org
MA Galindo, D Olea, MA Romero… - … A European Journal, 2007 - Wiley Online Library
… 5-chloro-2-hydroxypyrimidine,15 5-bromo-2-hydroxypyrimidine,16 5-iodo-2-hydroxypyrimidine,16 and [{Pt(en)(pymo)} 4 ] (NO 3 ) 4 (1)10 were prepared according to literature methods. …
DT Hurst, JFW McOmie, JB Searle - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… Likewise, 5-bromo2-hydroxypyrimidine could not be hydrolysed (cf. the hydrolysis of 5-bromo-2,4-dihydroxypyrimidine lo) nor could simultaneous hydrolysis and decarboxylation of 2-…
Number of citations: 2 pubs.rsc.org
G Vlád, IT Horváth - The Journal of organic chemistry, 2002 - ACS Publications
… 5-bromo-2-hydroxypyrimidine. The off-white powder was recrystallized from 90% aqueous ethanol giving 16.8 g (50%) of 5-bromo-2-hydroxypyrimidine. … 5-Bromo-2-hydroxypyrimidine (…
Number of citations: 89 pubs.acs.org
S Hug, L Stegbauer, H Oh, M Hirscher, BV Lotsch - pstorage-acs-6854636.s3 …
… The solvent was removed in vacuo and the crude product was recrystallized from aqueous ethanol (90%) to give 5-bromo-2-hydroxypyrimidine as yellow solid (18.3 g, 104 mmol, 70%). …
C Pérez-Balado, A Willemsens… - … process research & …, 2007 - ACS Publications
… In the case of the bromo derivative, the bromination was carried out with Br 2 in concentrated aqueous HCl to afford 5-bromo-2-hydroxypyrimidine, 5, subsequent chlorination with POCl …
Number of citations: 41 pubs.acs.org
AR Hannon, F Zamora, JAR Navarro - academia.edu
The mechanism of interaction of classical DNA-targeting metal-based drugs generally involves covalent binding to nucleobase moieties and a low degree of selectivity.[1] Therefore, …
Number of citations: 2 www.academia.edu
S Sharma, S Kaur, T Bansal, J Gaba - Chem Sci Trans, 2014 - e-journals.in
… HCl in methanol medium afforded 2-hydroxypyrimidine, which on further reaction with bromine yielded 5-bromo-2hydroxypyrimidine. It was then converted to 5-bromo-2-chlororimidine …
Number of citations: 59 www.e-journals.in
P Wilson, D Lacey, S Sharma… - Molecular Crystals and …, 2001 - Taylor & Francis
… This was reacted with bromine to give 5-bromo-2-hydroxypyrimidine 2 then treated with phosphorous oxy chloride to give 5-bromo-2-chloropyrimidine 3. This 3, was reacted with …
Number of citations: 14 www.tandfonline.com
A Adhikari, B Kalluraya, KV Sujith… - European journal of …, 2012 - Elsevier
… HCl in methanol medium afforded 2-hydroxypyrimidine; which on further reaction with bromine yielded 5-bromo-2-hydroxypyrimidine. The last one was then converted to 5-bromo-2-…
Number of citations: 40 www.sciencedirect.com

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